molecular formula C20H20N4O3S2 B2428436 N-(2,4-dimethylphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 392295-51-1

N-(2,4-dimethylphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2428436
CAS No.: 392295-51-1
M. Wt: 428.53
InChI Key: QWTNCYJGJHZZCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H20N4O3S2 and its molecular weight is 428.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-13-8-9-16(14(2)10-13)21-18(26)12-28-20-24-23-19(29-20)22-17(25)11-27-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,21,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTNCYJGJHZZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic compound classified as a thiadiazole derivative. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Thiadiazole ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
  • Acetamide group : Contributes to the compound's solubility and biological interactions.
  • Phenyl moiety : Enhances the lipophilicity and potential receptor interactions.

The molecular formula is C19H22N4O2SC_{19}H_{22}N_4O_2S with a molecular weight of 442.5 g/mol .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell proliferation.
  • Apoptosis Induction : Studies suggest that it can trigger apoptotic pathways in tumor cells, leading to cell death.
  • Receptor Interactions : The phenyl moiety allows for interactions with various receptors involved in cell signaling pathways.

Anticancer Potential

Several studies have evaluated the anticancer properties of thiadiazole derivatives similar to this compound. For instance:

  • Cell Line Studies : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and C6 (glioma) using MTT assays .
    CompoundCell LineIC50 (µM)
    6fA54910.5
    6gC612.3
  • Mechanistic Studies : Research indicates that these compounds can activate caspase pathways leading to apoptosis in cancer cells .

Other Biological Activities

In addition to anticancer effects, thiadiazole derivatives have been reported to exhibit:

  • Antimicrobial Activity : Some studies indicate potential antibacterial and antifungal properties.
    Activity TypeTarget OrganismMIC (µg/mL)
    AntibacterialE. coli25
    AntifungalCandida albicans15

Case Studies

A notable study investigated a series of thiadiazole derivatives for their anticancer activity. Among these derivatives, one compound demonstrated an IC50 value of 6.2 µM against colon carcinoma HCT-116 cells . This suggests that modifications in the thiadiazole structure can significantly enhance anticancer efficacy.

Q & A

What are the critical considerations for optimizing the synthesis of N-(2,4-dimethylphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide?

Basic Research Focus
The synthesis involves multi-step reactions, typically starting with thiadiazole ring formation followed by sequential acylation and thioether coupling. Key factors include:

  • Reaction Conditions : Temperature control (e.g., 60–80°C for thiadiazole cyclization ), solvent selection (DMF or dichloromethane for acylation steps ), and inert atmospheres to prevent oxidation.
  • Purification : Use column chromatography or recrystallization (ethanol/water mixtures) to isolate intermediates. Monitor reaction progress via TLC (hexane:ethyl acetate = 9:1) .
  • Yield Optimization : Adjust stoichiometry of reagents (e.g., 1.2 equivalents of phenoxyacetyl chloride for amidation) and reaction time (4–6 hours for thioether formation) .

How should researchers characterize the structural integrity of this compound?

Basic Research Focus
Characterization requires a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., methylphenyl protons at δ 2.2–2.4 ppm, thiadiazole carbons at δ 160–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+ at m/z 415.1 for C19_{19}H18_{18}N4_{4}O3_{3}S2_{2}) .
  • Elemental Analysis : Validate purity (>95%) by matching calculated vs. experimental C, H, N, S percentages .

What biological targets and pathways are implicated in the compound’s activity?

Advanced Research Focus
While direct data on this compound is limited, structural analogs suggest:

  • Kinase Inhibition : Thiadiazole-thioacetamide hybrids show activity against VEGFR-2 and BRAF kinases (IC50_{50} values <10 μM in antiproliferative assays) .
  • Anti-inflammatory Pathways : Phenoxyacetamido groups may modulate COX-2 or NF-κB signaling, as seen in related thiadiazoles .
  • Methodology : Validate targets via molecular docking (using AutoDock Vina) and confirm with kinase inhibition assays (e.g., ADP-Glo™ for VEGFR-2) .

How can researchers resolve contradictions in reported biological activity data for thiadiazole-acetamide derivatives?

Advanced Research Focus
Discrepancies in potency often arise from structural variations or assay conditions:

  • Structural Modifications : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-methoxyphenyl on IC50_{50}) using SAR tables .
  • Assay Variability : Standardize protocols (e.g., cell line selection, incubation time) across studies. For example, antiproliferative activity in MCF-7 cells may differ from HepG2 due to receptor expression .
  • Statistical Validation : Use ANOVA with post-hoc tests to assess significance of bioactivity differences between analogs .

What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

Advanced Research Focus
SAR studies require systematic modifications and bioactivity profiling:

  • Core Modifications : Replace the thiadiazole ring with oxadiazole or triazole to assess ring flexibility .
  • Substituent Screening : Test electron-withdrawing (e.g., -CF3_3) vs. donating (e.g., -OCH3_3) groups on phenyl rings .
  • Data Integration : Use cheminformatics tools (e.g., MOE or Schrodinger) to correlate logP, polar surface area, and IC50_{50} values .

What experimental designs are recommended for elucidating the compound’s mechanism of action?

Advanced Research Focus
Mechanistic studies should combine in vitro and in silico approaches:

  • Cellular Assays : Apoptosis detection via Annexin V/PI staining and cell cycle analysis (flow cytometry) .
  • Pathway Analysis : RNA-seq or Western blotting to identify dysregulated proteins (e.g., p53, Bcl-2) .
  • Molecular Dynamics Simulations : Simulate ligand-target binding stability (GROMACS) over 100 ns trajectories .

How can researchers address solubility challenges in pharmacological studies?

Applied Research Focus
Poor aqueous solubility is common in thiadiazole derivatives:

  • Formulation Strategies : Use co-solvents (e.g., DMSO:PBS mixtures) or liposomal encapsulation .
  • Derivatization : Introduce hydrophilic groups (e.g., -SO3_3H) at the acetamide nitrogen .
  • Analytical Validation : Quantify solubility via HPLC-UV (λ = 254 nm) in buffered solutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.